N-Methoxyleucinamide is an organic compound with the molecular formula . This compound is categorized under amides, specifically as a derivative of leucine, an essential amino acid. It is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
This compound falls under the category of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). N-Methoxyleucinamide is specifically a methoxy-substituted derivative of leucinamide, indicating the presence of a methoxy group (-OCH₃) attached to the nitrogen atom.
N-Methoxyleucinamide can be synthesized through several methods, primarily involving the reaction of leucine with methanol and an appropriate activating agent. Common synthetic routes include:
The synthesis typically requires careful control of temperature and pH to maximize yield and purity. The reaction may involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Key molecular data includes:
N-Methoxyleucinamide can undergo various chemical reactions typical for amides, including:
The mechanisms involved in these reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently. Understanding these mechanisms is crucial for optimizing synthetic pathways.
The mechanism of action for N-Methoxyleucinamide primarily relates to its biological activity as a leucine derivative. It may interact with various biological receptors or enzymes involved in protein synthesis and metabolism.
Research indicates that compounds similar to N-Methoxyleucinamide can modulate pathways related to muscle growth and recovery, potentially influencing anabolic processes in cells.
N-Methoxyleucinamide has potential applications in several scientific domains:
The synthesis of N-Methoxyleucinamide presents unique challenges in SPPS due to steric hindrance from the branched leucine side chain and the conformational effects of the N-methoxy modification. Standard Fmoc-based SPPS protocols require significant optimization to prevent epimerization and ensure high coupling efficiency. The N-methoxy group reduces nucleophilicity of the α-amine, necessitating extended coupling times (≥2 hours) and specialized coupling agents. Research demonstrates that sterically hindered coupling reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in combination with collidine (2,4,6-trimethylpyridine) as a base achieve >95% coupling yields for leucinamide derivatives, whereas traditional DIC/HOBt mixtures yield <70% [1] [9].
The choice of resin critically influences C-terminal amide formation. Rink amide MBHA resin provides superior performance over Wang resin due to its acid-labile linker that enables simultaneous cleavage and amidation upon trifluoroacetic acid (TFA) treatment. Microwave-assisted SPPS (50°C, 30W) reduces racemization by 40% compared to room-temperature synthesis, as monitored by chiral HPLC analysis of model dipeptides [1] [7]. Key strategies include:
Table 1: SPPS Coupling Efficiency for Leucinamide Derivatives
Coupling Reagent | Base | Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
HATU | Collidine | 120 | 97 | 1.2 |
HBTU | DIPEA | 120 | 92 | 2.8 |
DIC/HOBt | NMM | 180 | 68 | 5.6 |
PyBOP | Collidine | 90 | 85 | 3.1 |
Enzymatic N-methoxylation represents a stereoselective alternative to chemical methods for N-Methoxyleucinamide synthesis. Methionine adenosyltransferases (MATs) and N-methyltransferase enzymes catalyze S-adenosylmethionine (SAM)-dependent methylation reactions that can be adapted for N-oxy group transfer. Baker's yeast methionine-activating enzyme generates enzyme-bound tripolyphosphate intermediates that facilitate methyl transfer to nucleophilic substrates [2] [6]. Structural studies reveal that mutation of the SAM-binding pocket (e.g., Y39F mutation in Pseudomonas putida N-methyltransferase) increases the enzyme's accommodation capacity for leucinamide substrates while maintaining regioselectivity for N- over O-alkylation [4] [6].
Whole-cell biocatalysis using engineered Corynebacterium glutamicum expressing N-methylamino acid dehydrogenase (NMAADH) achieves 31.7 g/L N-methyl-l-alanine from glucose and methylamine [4]. For N-methoxylation, substrate engineering replaces methylamine with methoxyamine, though reaction kinetics decrease by 60% due to reduced nucleophilicity. Continuous SAM regeneration systems using ATP and methionine improve conversion yields to >80% for N-methoxy amino acids. Critical parameters include:
Table 2: Enzymatic Parameters for N-Methoxy Amino Acid Synthesis
Enzyme Source | Substrate | kcat (min-1) | Km (mM) | Specific Activity (U/mg) |
---|---|---|---|---|
P. putida WT NMAADH | Leucinamide | 12.3 | 8.7 | 0.24 |
P. putida Y39F Mutant | Leucinamide | 9.8 | 6.2 | 0.31 |
C. glutamicum Engineered | Methoxyamine | 4.1 | 22.5 | 0.08 |
Radical-mediated cyclization provides efficient access to N-Methoxyleucinamide-containing cyclic peptides. The iodine/t-butyl hydroperoxide (I2/TBHP) system enables regioselective 5-exo-trig or 6-endo-trig cyclization of unactivated 1,n-enynes, adapted for leucinamide cyclization [3]. N-Methoxyleucinamide's methoxy group directs radical addition via a chelated transition state, favoring cis-amide bond geometry. Solvent-controlled selectivity is observed: dichloroethane promotes 5-exo cyclization (pyrrolidine analogs), while acetonitrile favors 6-endo products (piperidine derivatives). Reaction at 80°C for 12 hours achieves 78% yield with <5% dimerization byproducts.
Mechanistic studies reveal a single-electron oxidation pathway initiated by t-butoxyl radicals from TBHP decomposition. The leucine isobutyl side chain stabilizes the carbon-centered radical intermediate, explaining accelerated cyclization compared to alanine analogs. For N-Methoxyleucinamide, cyclization proceeds via:
Table 3: Cyclization Methods for Leucinamide Derivatives
Method | Conditions | Yield (%) | Cyclization Selectivity | Byproducts (%) |
---|---|---|---|---|
I2/TBHP | DCE, 80°C, 12h | 78 | 5-exo:6-endo = 4:1 | 8 |
Photoredox (NHPI) | hv (455 nm), rt, 24h | 65 | Exclusive 5-exo | 12 |
Pd(OAc)2/BQ | Toluene, 100°C, 8h | 82 | 6-endo | 5 |
Electrochemical | 1.2V, nBu4NI, MeCN | 71 | 5-exo:6-endo = 3:1 | 9 |
Directed evolution of methyltransferases enables stereoretentive N-methoxylation of leucinamide precursors. O-Methyltransferases from Methyloversatilis universalis exhibit promiscuity toward methoxyamine when engineered with expanded active sites. Site-saturation mutagenesis at position F168 (F168G/V/A mutations) enhances methoxyamine binding affinity 3-fold while maintaining enantioselectivity (>99% ee) for L-leucinamide derivatives [4]. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that transition state stabilization occurs via hydrogen bonding between the methoxy oxygen and Tyr41 residue, rather than the typical methyl group hydrophobic interactions.
Co-immobilization of methyltransferases with formate dehydrogenase on magnetic nanoparticles (Fe3O4@SiO2-NH2) enables continuous flow biotransformation with 95% conversion over 15 reaction cycles. Kinetic isotope effect studies (kH/kD = 2.8) confirm proton transfer as the rate-limiting step in N-methoxylation. Critical advancements include:
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